3-((5-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile

Description

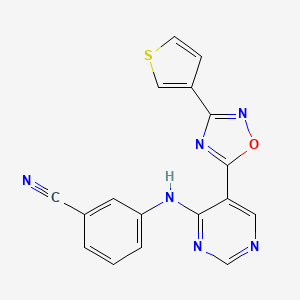

This compound features a pyrimidine core substituted with an amino-linked benzonitrile moiety and a 1,2,4-oxadiazole ring bearing a thiophen-3-yl group. The 1,2,4-oxadiazole scaffold is known for metabolic stability and hydrogen-bonding capabilities, while the thiophene ring contributes π-π stacking interactions, enhancing binding to biological targets . The benzonitrile group may improve solubility and serve as a hydrogen-bond acceptor.

Properties

IUPAC Name |

3-[[5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N6OS/c18-7-11-2-1-3-13(6-11)21-16-14(8-19-10-20-16)17-22-15(23-24-17)12-4-5-25-9-12/h1-6,8-10H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBJBBOTAMAFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that thiophene, a component of the compound, is a key structural motif in many pharmaceuticals and its derivatives have been reported to possess a wide range of therapeutic properties.

Biochemical Pathways

Thiophene derivatives have been reported to interact with various biochemical pathways, but the specific pathways affected by this compound would depend on its precise mechanism of action.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.

The presence of the thiophene and benzimidazole moieties in its structure suggests potential therapeutic applications, making it a promising candidate for future studies.

Biological Activity

The compound 3-((5-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound consists of a benzonitrile core substituted with a pyrimidine ring that is further linked to a thiophenyl oxadiazole moiety. This unique combination of functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The key mechanisms include:

- Inhibition of Enzymatic Activity : The presence of the oxadiazole and pyrimidine rings suggests potential inhibitory effects on enzymes such as kinases and phosphatases, which are crucial in cancer and inflammatory pathways.

- Modulation of Receptor Activity : The compound may interact with specific receptors involved in neurotransmission and immune responses, potentially leading to therapeutic effects in conditions like cancer and autoimmune diseases.

Biological Activity Data

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.

Case Studies

- Anticancer Potential : A study investigated the anticancer properties of related compounds containing oxadiazole moieties. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that similar derivatives could exhibit potent anticancer activity through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Activity : Research on thiophene-containing compounds has shown promising antibacterial and antifungal activities. For instance, derivatives with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Function

- Thiophene vs. Pyridine-containing analogs (e.g., 18F-AZD9272) exhibit higher polarity, improving solubility for radioligand applications .

- Fluorination: Fluorine substitution (e.g., 18F-AZD9272) increases metabolic stability and binding affinity to mGluR5 compared to non-fluorinated analogs .

- Amino Group Modifications: Methylation or morpholine substitution (e.g., BG14256) may enhance pharmacokinetic properties, such as half-life or tissue distribution .

Research Implications and Gaps

- The target compound’s thiophene-oxadiazole-pyrimidine architecture aligns with bioactive scaffolds in neurology and infectious disease.

- Comparative analysis suggests that fluorination or pyridine substitution could optimize the compound for specific applications (e.g., CNS-targeted drugs vs. antimicrobials).

Q & A

Q. How can the molecular structure of 3-((5-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile be experimentally confirmed?

- Methodological Answer : The compound’s structure can be confirmed using a combination of NMR spectroscopy , mass spectrometry (MS) , and X-ray crystallography .

- NMR : Assign proton and carbon signals using 1H (500 MHz) and 13C (126 MHz) NMR in CDCl3. Peaks corresponding to the thiophene, oxadiazole, pyrimidine, and benzonitrile moieties should align with reported analogs (e.g., 3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile) .

- X-ray Crystallography : Use single-crystal X-ray diffraction followed by refinement via programs like SHELXL to resolve bond lengths, angles, and torsional conformations. SHELX is robust for small-molecule refinement and can handle twinned or high-resolution data .

Q. What synthetic routes are recommended for preparing this compound?

- Methodological Answer : A multi-step synthesis is typical for heterocyclic systems:

Oxadiazole Formation : React a nitrile precursor (e.g., benzonitrile derivative) with hydroxylamine to form an amidoxime intermediate, followed by cyclization with a carboxylic acid derivative (e.g., thiophen-3-yl carboxylic acid) under acidic conditions .

Pyrimidine Coupling : Use nucleophilic aromatic substitution (e.g., with 4-aminopyrimidine) in polar aprotic solvents (DMF or DMSO) at elevated temperatures (100–150°C) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for final isolation.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer : Systematic optimization involves varying solvents , temperatures , and catalysts . For example:

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for cyclization steps. DMSO at 150°C was optimal for similar oxadiazole-pyrimidine coupling, yielding >90% radiochemical purity in radiolabeled analogs .

- Catalyst Use : Additives like K2CO3 or K2.2.2 (Kryptofix) enhance nucleophilic substitution efficiency .

Table 1 : Solvent Effects on Reaction Efficiency (Adapted from )

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMSO | 150 | 85 | 95 |

| DMF | 120 | 70 | 85 |

| Acetonitrile | 80 | 45 | 75 |

Q. How to address discrepancies in reported biological activity data across studies?

- Methodological Answer : Variability arises from differences in assay protocols , cell lines , or compound solubility .

- Case Study : A structurally related oxadiazole-chromone compound showed activity against Staphylococcus aureus (MIC = 25 µg/mL) but not Aspergillus fumigatus. To validate:

Replicate assays using standardized CLSI guidelines.

Test cytotoxicity in human cell lines (e.g., A549 lung cancer cells) to rule off-target effects. For example, IC50 > 100 µM indicates low cytotoxicity .

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution without affecting assay validity.

Q. What strategies are effective for resolving contradictions in crystallographic data?

- Methodological Answer : Contradictions may stem from polymorphism or refinement errors .

- Polymorphism Analysis : Screen crystallization conditions (e.g., solvent mixtures, cooling rates) to isolate different polymorphs. For example, polymorphic forms of a related oxadiazole-benzenitrile compound were resolved using methanol/water gradients .

- Refinement Validation : Cross-validate SHELXL-refined structures with Hirshfeld surface analysis or R-factor checks. SHELX’s robustness in handling twinned data reduces false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.